1'-epi-Entecavir-di-o-benzyl Ether

Description

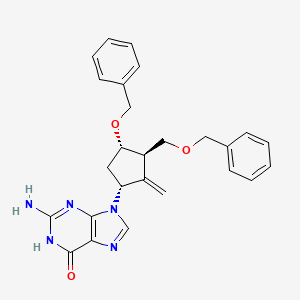

1'-epi-Entecavir-di-O-benzyl Ether is a stereoisomeric derivative of the antiviral drug Entecavir (CAS 142217-69-4), a guanosine analogue used to treat hepatitis B virus (HBV). This compound is characterized by:

- Structural Features: Two benzyl ether groups (-O-benzyl) attached to hydroxyl positions on the cyclopentane ring of Entecavir. The "1'-epi" designation indicates an epimerization at the 1' chiral center, altering stereochemistry compared to the parent drug .

- Role in Pharmaceuticals: Primarily identified as Entecavir EP Impurity A (CAS 1367369-78-5), it is a critical reference standard for monitoring synthetic impurities during Entecavir production .

- Molecular Data:

Properties

Molecular Formula |

C26H27N5O3 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |

InChI Key |

KROVOOOAPHSWCR-BDTNDASRSA-N |

Isomeric SMILES |

C=C1[C@@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1’-epi-Entecavir-di-o-benzyl Ether involves several steps, including the protection of hydroxyl groups and the formation of benzyl ethers. The synthetic route typically starts with the deprotonation of the alcohol group, followed by the reaction with benzyl bromide to form the protected alcohol

Chemical Reactions Analysis

1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoates, while reduction reactions can produce alcohols and toluene .

Scientific Research Applications

1’-epi-Entecavir-di-o-benzyl Ether is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.

Medicinal Chemistry: Investigated for its potential antiviral properties and its role as a nucleoside analogue.

Biological Studies: Utilized in experiments to understand the mechanisms of viral replication and inhibition.

Mechanism of Action

The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by competing with the natural substrate deoxyguanosine triphosphate, thereby inhibiting all three activities of the hepatitis B virus polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of viral DNA .

Comparison with Similar Compounds

Dibenzyl Entecavir (3',5'-Di-O-Benzyl Entecavir)

ent-Entecavir-di-O-benzyl Ether

- Key Differences: Enantiomeric Structure: The "ent-" prefix denotes an enantiomer, where all chiral centers are inverted compared to this compound. Physicochemical Properties: Similar molecular weight (457.54 g/mol) but distinct chromatographic behavior due to stereochemical differences .

- Role : Used in chiral resolution studies to assess Entecavir’s purity .

Entecavir (Parent Compound)

- Key Differences :

- Molecular Data :

Data Table: Comparative Overview

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Stereochemical Feature |

|---|---|---|---|---|---|

| This compound | 1367369-78-5 | C₂₆H₂₇N₅O₃ | 457.54 | 1' and adjacent positions | Epimer at 1' position |

| 3',5'-Di-O-Benzyl Entecavir | 84868-56-4 | C₂₆H₂₇N₅O₃ | 457.53 | 3' and 5' positions | Matches Entecavir’s stereochemistry |

| ent-Entecavir-di-O-benzyl Ether | N/A | C₂₆H₂₇N₅O₃ | 457.54 | Same as 1'-epi derivative | Enantiomer of parent compound |

| Entecavir | 142217-69-4 | C₁₂H₁₅N₅O₃ | 277.29 | Free hydroxyl groups | Original therapeutic structure |

Research Findings and Implications

- Synthetic Utility: Benzyl ethers like this compound are crucial for protecting hydroxyl groups during nucleoside analogue synthesis. Their removal (e.g., via hydrogenolysis) yields the active drug .

- Analytical Challenges : Epimers and enantiomers require advanced chromatographic techniques (e.g., chiral HPLC) for resolution due to nearly identical physical properties .

- Toxicological Relevance : While Entecavir itself is safe, impurities like this compound must be controlled to <0.1% in final drug formulations per ICH guidelines .

Biological Activity

1'-epi-Entecavir-di-o-benzyl Ether is a synthetic derivative of entecavir, a well-known antiviral agent primarily used in the treatment of hepatitis B virus (HBV) infections. This compound features a unique structure with two benzyl ether groups, which enhances its lipophilicity and potentially alters its biological activity compared to entecavir. The molecular formula is C26H27N5O3, and it has a molecular weight of 457.52 g/mol, indicating a complex arrangement of functional groups that may influence its interactions and efficacy.

The biological activity of this compound is primarily linked to its role as an antiviral agent. It functions by competing with deoxyguanosine triphosphate for incorporation into viral DNA during replication, thereby inhibiting the activity of HBV polymerase. This inhibition affects critical processes such as base priming and reverse transcription, which are essential for viral replication.

Comparison with Parent Compound

Preliminary studies suggest that this compound may exhibit enhanced potency compared to entecavir due to structural modifications that increase its cellular uptake and binding affinity to viral targets.

Structural Characteristics

The compound's IUPAC name is 2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one. The presence of two benzyl ether groups not only increases lipophilicity but also may improve pharmacokinetic properties such as absorption and distribution within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N5O3 |

| Molecular Weight | 457.52 g/mol |

| IUPAC Name | 2-amino-9-[(1R,3R,4S)-... |

| Mechanism of Action | HBV polymerase inhibition |

Research Findings

Research indicates that this compound is being investigated for its potential therapeutic applications in treating HBV infections. The compound has shown promise in various experimental models:

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits HBV replication in cell cultures, with results suggesting a superior efficacy compared to entecavir.

- Binding Affinity : Interaction studies have revealed that the compound has a high binding affinity for HBV polymerase, which correlates with its antiviral activity. These findings suggest that the compound's structural modifications enhance its ability to compete with natural substrates.

Case Studies

A notable case study involved the application of computational methods to predict the efficacy of this compound. Researchers utilized computer-aided drug discovery (CADD) techniques to optimize the compound's structure for better antiviral activity. This approach successfully identified key modifications that increased the compound's potency against HBV in preclinical models .

Toxicity and Safety Profile

While the antiviral efficacy of this compound is promising, understanding its toxicity profile is crucial for its development as a therapeutic agent. Toxicogenomics studies have been employed to assess potential adverse effects associated with the compound. These studies analyze gene expression changes in response to treatment, providing insights into possible toxicity mechanisms and helping identify biomarkers for safety evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.